molecular formula C9H10Cl3NO2S B1358546 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide CAS No. 952182-56-8

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide

Cat. No.: B1358546
CAS No.: 952182-56-8
M. Wt: 302.6 g/mol
InChI Key: PMCKAMPTSFMYAG-UHFFFAOYSA-N
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Description

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Modulation of Chemokine Receptors

One of the primary applications of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is its ability to act as a modulator of chemokine receptors, particularly CXCR3. This receptor is involved in various inflammatory and immunoregulatory disorders. The compound has shown promise in the treatment and prevention of conditions such as:

  • Asthma
  • Allergic diseases
  • Autoimmune disorders (e.g., multiple sclerosis, rheumatoid arthritis)
  • Atherosclerosis

The modulation of CXCR3 activity suggests that this compound could be beneficial in managing chronic inflammatory diseases by regulating immune responses .

Anticancer Properties

Research indicates that this compound may have anticancer properties. It has been associated with the inhibition of tumor formation and growth. The compound's structure allows it to interact with various cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology .

In Vitro Studies

In vitro studies have demonstrated that derivatives of sulfonamides, including those related to this compound, exhibit varying degrees of antiproliferative activity against different cancer cell lines. For instance, certain modifications to the compound's structure have been shown to enhance its anticancer efficacy, particularly against breast and colon cancer cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound VariantCell LineIC50 (µM)
Original VariantMCF720.4
Modified VariantMDA-MB23110.6
Another VariantHCT1169.27

This table summarizes some findings from studies evaluating the anticancer activity of related compounds, indicating that structural modifications can significantly impact efficacy.

Clinical Implications

The clinical implications of utilizing this compound include its potential use in combination therapies for cancer treatment or as an adjunct therapy for autoimmune diseases. The modulation of immune responses coupled with direct anticancer effects presents a dual therapeutic approach .

Conclusion and Future Directions

The applications of this compound highlight its potential as a multifaceted therapeutic agent in treating inflammatory diseases and cancer. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Future studies should focus on:

  • Detailed mechanistic studies to understand how structural variations influence biological activity.
  • Clinical trials to assess safety and efficacy in human populations.
  • Exploration of combination therapies that leverage its immunomodulatory and anticancer properties.

Through these efforts, this compound could emerge as a valuable tool in modern medicine for tackling complex health challenges.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3,4-dichlorophenyl)benzamide
  • 3-chloro-N-(3,4-dichlorophenyl)propanamide

Uniqueness

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is unique due to the presence of both the sulfonamide group and the 3,4-dichlorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its role in antibacterial activity. The presence of chlorine atoms on the phenyl ring can influence the compound's lipophilicity and overall biological activity.

Inhibition of Enzymes : The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific bacterial enzymes. This inhibition disrupts bacterial metabolism and growth, leading to its antimicrobial properties .

Antimicrobial Activity : The compound has shown significant activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

Antibacterial Properties

Numerous studies have documented the antibacterial efficacy of sulfonamides. The following table summarizes the MIC values for this compound against selected bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus10
Escherichia coli10
Bacillus subtilis5
Salmonella typhimurium10

These results indicate that the compound possesses promising antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antibacterial properties, research has indicated potential anti-inflammatory effects. Studies suggest that sulfonamides can modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR studies of sulfonamides reveal that the presence of electron-withdrawing groups, such as chlorine, enhances antibacterial activity. The positioning and nature of substituents on the phenyl ring significantly influence the compound's lipophilicity and biological efficacy. For instance:

  • Electron-Withdrawing Groups : Chlorine substituents have been shown to increase the potency against specific bacterial strains compared to unsubstituted or electron-donating groups.
  • Hydrophobic Interactions : The hydrophobic nature of the compound facilitates better membrane penetration in bacterial cells, enhancing its antimicrobial effectiveness .

Case Studies

A notable case study highlighted in recent literature involved testing various sulfonamide derivatives, including this compound, against multidrug-resistant strains of Staphylococcus aureus. The study found that modifications in the sulfonamide structure led to improved activity profiles, suggesting a pathway for developing more effective antibacterial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of 3,4-dichloroaniline with 3-chloropropane-1-sulfonyl chloride under controlled pH (8–9) and temperature (0–5°C). Yield optimization requires slow addition of reagents to minimize side reactions like hydrolysis of the sulfonyl chloride . Purity can be enhanced via recrystallization from ethanol-water mixtures, with monitoring by TLC or HPLC .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show a triplet for the CH2_2Cl group (δ ~3.8 ppm) and a multiplet for the aromatic protons (δ ~7.2–7.5 ppm). 13C^{13}C-NMR will confirm sulfonamide carbonyl resonance (δ ~115–120 ppm) .
  • X-ray Crystallography : Single-crystal studies resolve bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between the sulfonamide and dichlorophenyl groups, critical for confirming stereoelectronic effects .

Q. What are the key stability considerations for this sulfonamide under storage and experimental conditions?

  • Methodological Answer : The compound is hygroscopic; store desiccated at –20°C. Stability in solution varies by solvent: DMSO solutions degrade <5% over 72 hours, while aqueous buffers (pH >10) accelerate hydrolysis. Monitor via UV-Vis spectroscopy (λmax_{max} ~265 nm) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichlorophenyl group influence the sulfonamide’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl substituents increase the electrophilicity of the sulfonamide sulfur, enhancing reactivity with amines or thiols. Computational studies (DFT) show a correlation between Hammett σp_p values and reaction rates . Experimental validation via kinetic assays (e.g., with benzylamine in THF) confirms this trend .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain specificity, mammalian cell line viability protocols). Standardize testing using CLSI guidelines for MIC assays and MTT protocols for cytotoxicity. Cross-validate with proteomic profiling to identify off-target interactions .

Q. How can computational modeling predict the compound’s binding affinity to target proteins, such as carbonic anhydrase isoforms?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (PDB: 3LXE) identifies key interactions: sulfonamide oxygen with Zn2+^{2+} in the active site and Cl groups with hydrophobic pockets. MD simulations (>100 ns) assess stability of binding poses, validated by ITC binding assays .

Q. What experimental designs mitigate byproduct formation during derivatization (e.g., N-alkylation vs. O-alkylation)?

  • Methodological Answer : Use selective alkylating agents (e.g., methyl iodide with phase-transfer catalysts) in anhydrous DMF. Monitor regioselectivity via LC-MS/MS. For ambiguous results, isotopic labeling (13C^{13}C-CH3_3I) clarifies substitution sites .

Q. Data Analysis & Technical Challenges

Q. How should researchers interpret conflicting crystallographic data on bond angles in related sulfonamides?

  • Methodological Answer : Variations in S–N–C angles (112–118°) arise from crystal packing forces. Compare multiple datasets (e.g., Cambridge Structural Database entries) and apply Hirshfeld surface analysis to distinguish intrinsic electronic effects from lattice distortions .

Q. What analytical techniques quantify trace impurities (e.g., chlorinated byproducts) in synthesized batches?

  • Methodological Answer : GC-ECD (electron capture detection) detects chlorinated impurities at ppm levels. Coupled with HRMS (Orbitrap), this identifies structures like 3,4-dichloroaniline residues. Method validation follows ICH Q2(R1) guidelines .

Application-Oriented Questions

Q. How can this sulfonamide serve as a precursor for metal-organic frameworks (MOFs) with catalytic applications?

  • Methodological Answer : Functionalize the sulfonamide with carboxylate groups via Pd-catalyzed cross-coupling. MOF synthesis (e.g., with ZrIV^IV nodes) leverages sulfonate-Zr coordination. Characterize porosity via BET and catalytic efficiency in Knoevenagel condensation .

Properties

IUPAC Name

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl3NO2S/c10-4-1-5-16(14,15)13-7-2-3-8(11)9(12)6-7/h2-3,6,13H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCKAMPTSFMYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)CCCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219053
Record name 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-56-8
Record name 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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